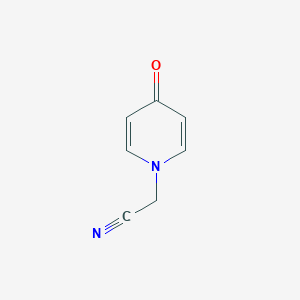
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine, also known as DMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMMA is a derivative of the naturally occurring compound, nicotine, and has been shown to have unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine is complex and not fully understood. It is known to bind to nicotinic acetylcholine receptors in the brain, leading to an increase in the release of neurotransmitters such as dopamine and serotonin. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has also been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems. The exact mechanism by which 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine produces its effects on the central nervous system is still being studied.
Biochemische Und Physiologische Effekte
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, leading to increased activity in the brain. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has also been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems. In addition to its effects on the central nervous system, 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has also been shown to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has a number of advantages for use in scientific research. It is a relatively stable compound that can be synthesized in high yields and purity. It has also been shown to have unique effects on the central nervous system that make it a valuable tool for studying the neurobiology of a variety of disorders. However, there are also limitations to the use of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine in lab experiments. Its effects on the central nervous system are complex and not fully understood, and its use in animal models may not accurately reflect its effects in humans.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine. One area of research is in the development of new drugs that target nicotinic acetylcholine receptors in the brain. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to have unique effects on these receptors, and further research may lead to the development of new drugs for the treatment of neurological disorders. Another area of research is in the development of new animal models for studying the effects of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine on the central nervous system. Finally, there is a need for further research into the mechanisms by which 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine produces its effects on the central nervous system, which may lead to a better understanding of the neurobiology of a variety of disorders.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to have unique effects on the central nervous system. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to bind to nicotinic acetylcholine receptors in the brain, leading to an increase in the release of neurotransmitters such as dopamine and serotonin. This has led to research into the potential use of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine in the treatment of a variety of neurological disorders, including Parkinson's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
120739-86-8 |
|---|---|
Produktname |
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-(2,6-dimethylpyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-7-4-9(6-10-3)5-8(2)11-7/h4-5,10H,6H2,1-3H3 |
InChI-Schlüssel |
DQCSAZILCMXZRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)CNC |
Kanonische SMILES |
CC1=CC(=CC(=N1)C)CNC |
Synonyme |
4-Pyridinemethanamine,N,2,6-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














